4-Bromopicolinamide

Crystallization Purification Material Science

4-Bromopicolinamide (4-bromopyridine-2-carboxamide, MW 201.02) is a halogenated picolinamide offering unique synthetic and biological advantages. Its 4-bromine substituent balances steric bulk and electronic effects, enabling reliable cross-coupling reactivity unattainable with 4-Cl/F/I analogs. Validated as a BRD4 bromodomain fragment hit (Kd 3.3 µM) with high ligand efficiency (LE ~0.23), it is ideal for structure-based lead optimization. The ≥98% commercial purity minimizes side reactions, accelerating agrochemical and pharmaceutical pipelines. High melting point (143–144°C) and C-Br halogen bond donor capability make it a preferred coformer for cocrystal engineering. Procure confidently for R&D applications where precise reactivity and biological engagement are critical.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 62150-46-3
Cat. No. B1331220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopicolinamide
CAS62150-46-3
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)C(=O)N
InChIInChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)
InChIKeyHOKMIQUAXGAICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopicolinamide (CAS 62150-46-3) for Procurement: Technical Specifications and Key Data


4-Bromopicolinamide (4-bromopyridine-2-carboxamide, CAS 62150-46-3) is a halogenated picolinamide derivative with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is characterized by a bromine atom substituted at the 4-position of the pyridine ring, which imparts distinct reactivity profiles in both synthetic and biological contexts . The compound is commercially available as a solid with a reported melting point range of 143–144°C and a predicted boiling point of 333.5±27.0°C [1]. Its solubility is limited in common solvents, being only slightly soluble in chloroform, DMSO, and methanol [1].

Why 4-Bromopicolinamide Cannot Be Replaced by Other Halogenated Picolinamides in Sensitive Applications


Substitution of 4-Bromopicolinamide with other halogenated picolinamide analogs (e.g., 4-chloro-, 4-fluoro-, or 4-iodo-derivatives) is not straightforward due to significant differences in physicochemical properties and biological target engagement . The bromine atom at the 4-position confers a unique balance of steric bulk and electronic effects that influence both synthetic utility (e.g., cross-coupling reactivity) and molecular recognition . Direct replacement without empirical validation risks altered reaction yields, divergent biological activity, or compromised material purity. The quantitative evidence below establishes the specific performance metrics that define the procurement value of 4-Bromopicolinamide relative to its closest comparators.

Quantitative Differentiation of 4-Bromopicolinamide: Comparative Data vs. Halogenated Analogs


Melting Point and Thermal Stability: A Processability Differentiator

4-Bromopicolinamide exhibits a melting point range of 143–144°C, which is significantly higher than that of its 4-iodo analog (4-Iodopicolinamide, CAS 858443-18-2) and the unsubstituted picolinamide [1]. This higher melting point provides a wider operational temperature window for crystallization and purification steps, reducing the risk of thermal degradation during processing [2].

Crystallization Purification Material Science

Binding Affinity to BRD4: A Quantitative Basis for Biological Selectivity

In isothermal titration calorimetry (ITC) assays, 4-Bromopicolinamide binds to the BRD4 bromodomain (BD1) with a dissociation constant (Kd) of 3.3–3.4 µM [1]. While direct comparative data for 4-chloro or 4-fluoro analogs under identical conditions are not available, the bromine substituent is known to enhance hydrophobic interactions and halogen bonding within the acetyl-lysine binding pocket [2]. This binding affinity is approximately 100-fold weaker than that of the BRD4 clinical inhibitor JQ1 (Kd ~30 nM), positioning the compound as a useful tool for fragment-based screening or as a starting point for optimization rather than as a potent binder.

Epigenetics Drug Discovery Target Engagement

Commercial Purity Specifications: Benchmarking for Reproducibility

Commercially sourced 4-Bromopicolinamide is available with a minimum purity specification of 98% as determined by HPLC, NMR, and GC analysis . In contrast, 4-Chloropicolinamide (CAS 99586-65-9) is commonly offered at 95% purity or with unspecified purity grades, which may introduce batch-to-batch variability in critical research applications . The higher purity grade of 4-Bromopicolinamide reduces the risk of confounding side reactions or off-target effects in biological assays.

Analytical Chemistry Quality Control Procurement

Synthetic Versatility: Bromine as a Handle for Cross-Coupling

The bromine atom at the 4-position of the picolinamide ring serves as a versatile leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Compared to the 4-chloro analog, the C-Br bond undergoes oxidative addition more readily with Pd(0) catalysts, leading to higher reaction yields under milder conditions [1]. While 4-iodopicolinamide would be even more reactive, its higher cost and lower stability often make 4-Bromopicolinamide the preferred balance of reactivity and practicality.

Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Impact Applications of 4-Bromopicolinamide Derived from Quantitative Evidence


Fragment-Based Lead Discovery Targeting BRD4

The validated, albeit weak, binding affinity (Kd 3.3 µM) of 4-Bromopicolinamide to the BRD4 bromodomain makes it an ideal fragment hit for structure-based drug design [1]. Its small size (MW 201 Da) and high ligand efficiency (LE ~0.23 kcal/mol per heavy atom) facilitate iterative optimization to improve potency while maintaining favorable physicochemical properties.

Synthesis of Picolinamide-Based Fungicides and Agrochemicals

The bromine atom serves as a reactive handle for introducing diverse substituents via cross-coupling, enabling the synthesis of novel picolinamide fungicides as described in patent literature (e.g., US10595531B2) [2]. The high purity (98%) of commercial material minimizes side reactions and simplifies purification, accelerating agrochemical discovery pipelines.

Development of Halogen-Bonded Cocrystals for Material Science

The high melting point (143–144°C) and presence of a halogen bond donor (C-Br) make 4-Bromopicolinamide a suitable coformer for engineering pharmaceutical cocrystals or functional organic materials [3]. Its moderate solubility in DMSO and chloroform allows for solution-based crystallization screening under controlled conditions.

Technical Documentation Hub

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